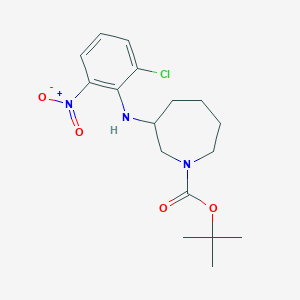

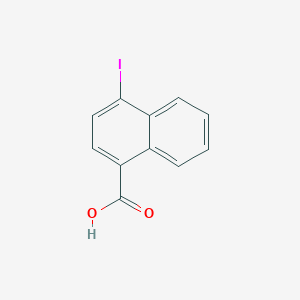

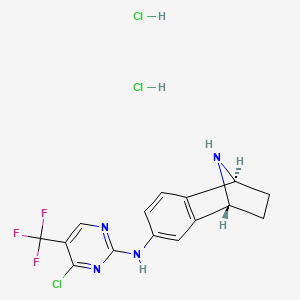

![molecular formula C31H31FN2O7 B11831446 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine](/img/structure/B11831446.png)

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5'-O-[ビス(4-メトキシフェニル)フェニルメチル]-2'-デオキシ-2'-フルオロ-5-メチルウリジンは、合成ヌクレオシドアナログです。この化合物は、天然ヌクレオシドを模倣するように設計されており、そのユニークな特性のために科学研究で頻繁に使用されています。化学、生物学、医学など、さまざまな分野で応用されています。

準備方法

合成経路と反応条件

5'-O-[ビス(4-メトキシフェニル)フェニルメチル]-2'-デオキシ-2'-フルオロ-5-メチルウリジンの合成には、複数のステップが含まれます。プロセスは通常、ヌクレオシドのヒドロキシル基の保護から始まります。5'-ヒドロキシル基は、ビス(4-メトキシフェニル)フェニルメチル基を使用して保護されます。次に、2'-ヒドロキシル基をフッ素化して、2'-フルオロ基を導入します。メチル基は、ウリジン塩基の5位に導入されます。最終生成物は、脱保護と精製ステップの後、得られます。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模です。プロセスには、自動合成装置と大規模精製技術の使用が含まれ、高収率と高純度が確保されます。反応条件は、効率を最大化し、副生成物を最小限に抑えるように最適化されています。

化学反応の分析

反応の種類

5'-O-[ビス(4-メトキシフェニル)フェニルメチル]-2'-デオキシ-2'-フルオロ-5-メチルウリジンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、ヌクレオシド上の官能基を修飾するために使用できます。

置換: 2'-位のフッ素原子は、適切な条件下で他の官能基と置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 求核置換反応は、アジ化ナトリウムやチオールなどの試薬を使用して行うことができます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって酸化されたヌクレオシド誘導体が生成される場合があり、置換反応によって2'-位にさまざまな官能基が導入される可能性があります。

科学研究への応用

5'-O-[ビス(4-メトキシフェニル)フェニルメチル]-2'-デオキシ-2'-フルオロ-5-メチルウリジンには、いくつかの科学研究への応用があります。

化学: より複雑なヌクレオシドアナログの合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、核酸相互作用と酵素機構の研究に使用されます。

産業: この化合物は、診断ツールの開発および分析化学における参照標準として使用されます。

科学的研究の応用

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-5-methyluridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Biology: The compound is used in studies of nucleic acid interactions and enzyme mechanisms.

Industry: The compound is used in the development of diagnostic tools and as a reference standard in analytical chemistry.

作用機序

5'-O-[ビス(4-メトキシフェニル)フェニルメチル]-2'-デオキシ-2'-フルオロ-5-メチルウリジンの作用機序は、核酸への組み込みに関与しています。この化合物は、天然ヌクレオシドを模倣しており、ポリメラーゼによってDNAまたはRNAに組み込むことができます。組み込まれると、核酸合成と機能を阻害し、ウイルスの複製または癌細胞の増殖を阻害する可能性があります。分子標的は、DNAおよびRNAポリメラーゼ、ならびに核酸代謝に関与するその他の酵素を含みます。

類似の化合物との比較

類似の化合物

- 5'-O-[ビス(4-メトキシフェニル)フェニルメチル]-2'-デオキシシチジン

- 5'-O-[ビス(4-メトキシフェニル)フェニルメチル]-2'-デオキシアデノシン

- 5'-O-[ビス(4-メトキシフェニル)フェニルメチル]-2'-デオキシグアノシン

独自性

5'-O-[ビス(4-メトキシフェニル)フェニルメチル]-2'-デオキシ-2'-フルオロ-5-メチルウリジンは、2'-フルオロ基と5-メチル基の存在により独自です。これらの修飾は、その安定性と酵素による分解に対する耐性を高めます。さらに、2'-位のフッ素原子は、酵素や核酸とのユニークな相互作用に関与する可能性があり、研究および治療的用途における貴重なツールとなっています。

類似化合物との比較

Similar Compounds

- 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxycytidine

- 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxyadenosine

- 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxyguanosine

Uniqueness

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-5-methyluridine is unique due to the presence of the 2’-fluoro and 5-methyl groups. These modifications enhance its stability and resistance to enzymatic degradation. Additionally, the fluorine atom at the 2’-position can participate in unique interactions with enzymes and nucleic acids, making it a valuable tool in research and therapeutic applications.

特性

分子式 |

C31H31FN2O7 |

|---|---|

分子量 |

562.6 g/mol |

IUPAC名 |

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C31H31FN2O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)/t25-,26-,27-,29-/m1/s1 |

InChIキー |

RWIIURMGSYIIES-LTGLEFCMSA-N |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

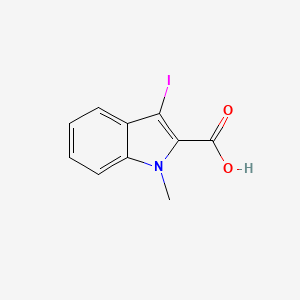

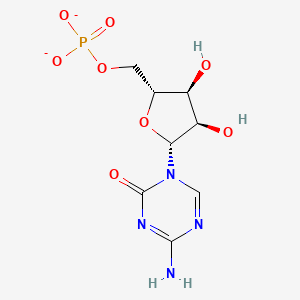

![4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11831376.png)

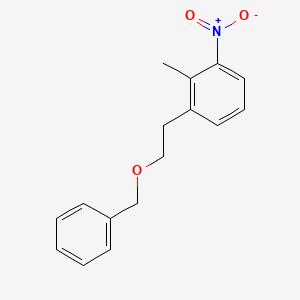

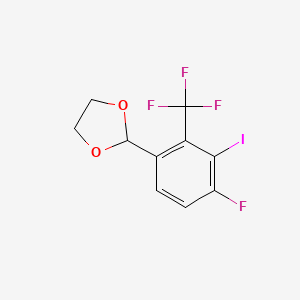

![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B11831378.png)

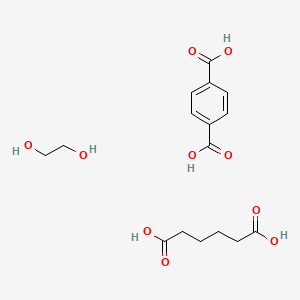

![Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate](/img/structure/B11831385.png)

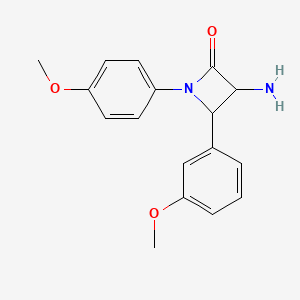

![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)